![molecular formula C19H18ClNO5S B280980 Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280980.png)
Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is believed to inhibit the activity of PKC by binding to its regulatory domain. PKC is a family of enzymes that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, this compound can potentially prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various studies. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the production of inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a crucial role in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its potential as a PKC inhibitor in cancer treatment. It has shown promising results in various studies and has the potential to be developed into a novel anticancer drug. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One of the potential directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct further studies to investigate the potential of this compound as a PKC inhibitor in different types of cancer. Additionally, research can be conducted to improve the solubility of the compound to facilitate its use in lab experiments.
Synthesemethoden
Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 5-hydroxy-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoic acid, which is then reacted with 4-chlorobenzenesulfonyl chloride to form 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylbenzoic acid. This intermediate is then reacted with isopropyl alcohol and triethylamine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and chemical biology. It has been studied as a potential inhibitor of protein kinase C (PKC) and has shown promising results in inhibiting the growth of cancer cells.
Eigenschaften
Molekularformel |
C19H18ClNO5S |
---|---|
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
propan-2-yl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H18ClNO5S/c1-11(2)25-19(22)18-12(3)26-17-9-6-14(10-16(17)18)21-27(23,24)15-7-4-13(20)5-8-15/h4-11,21H,1-3H3 |
InChI-Schlüssel |
BPHKLSSVLUYEOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC(C)C |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.